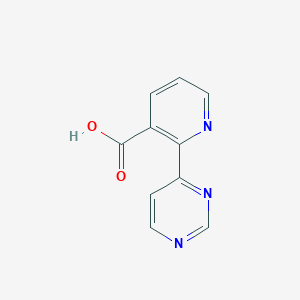
2-Pyrimidin-4-yl-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidin-4-yl-nicotinic acid is a heterocyclic compound that combines the structural features of pyrimidine and nicotinic acid. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while nicotinic acid, also known as niacin, is a form of vitamin B3. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidin-4-yl-nicotinic acid typically involves the formation of the pyrimidine ring followed by its attachment to the nicotinic acid moiety. One common method involves the reaction of 2-aminopyrimidine with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidin-4-yl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrimidine and nicotinic acid moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
2-Pyrimidin-4-yl-nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including fibrosis and inflammation.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidin-4-yl-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity. Additionally, it can modulate inflammatory pathways by inhibiting the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but lacks the nicotinic acid moiety.
Nicotinic acid derivatives: Compounds that contain the nicotinic acid moiety but differ in the attached heterocyclic ring.
Uniqueness
2-Pyrimidin-4-yl-nicotinic acid is unique due to the combination of pyrimidine and nicotinic acid moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications .
Propiedades
Fórmula molecular |
C10H7N3O2 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-pyrimidin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)7-2-1-4-12-9(7)8-3-5-11-6-13-8/h1-6H,(H,14,15) |
Clave InChI |
DNUSEHOQLBQBRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=NC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)
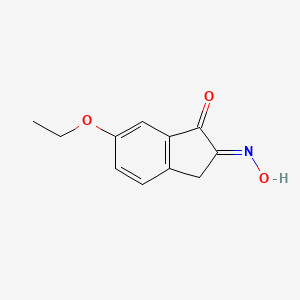


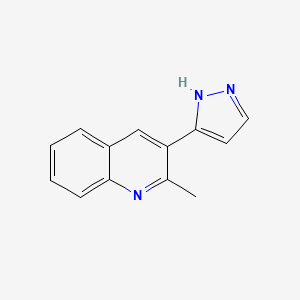


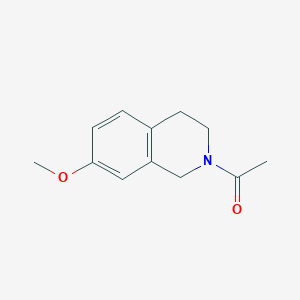
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
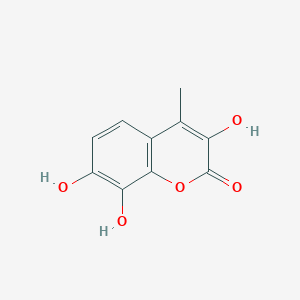
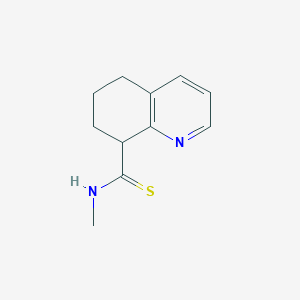

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
